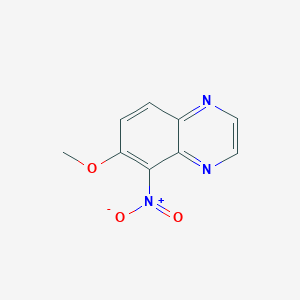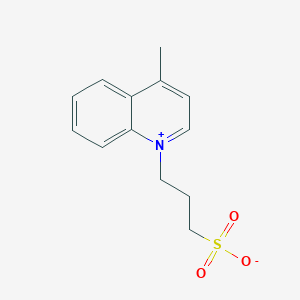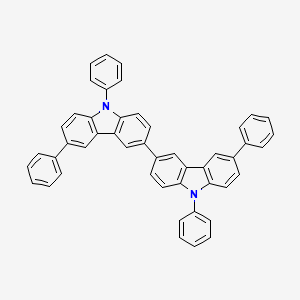![molecular formula C16H23NO6 B11711712 ethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(3,4-dihydroxyphenyl)propanoate](/img/structure/B11711712.png)
ethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(3,4-dihydroxyphenyl)propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
乙基(2S)-2-{[(叔丁氧基)羰基]氨基}-3-(3,4-二羟基苯基)丙酸酯属于酯类化合物,常用于有机合成。该化合物以叔丁氧羰基 (Boc) 保护基的存在为特征,Boc 保护基通常用于在化学反应过程中保护胺基团。该化合物还含有二羟基苯基基团,由于存在羟基,它可以参与各种化学反应。
准备方法
合成路线和反应条件
乙基(2S)-2-{[(叔丁氧基)羰基]氨基}-3-(3,4-二羟基苯基)丙酸酯的合成通常涉及用 Boc 基团保护胺基团,然后进行酯化。一种常见的方法是将相应的氨基酸与二叔丁基二碳酸酯 (Boc2O) 在三乙胺等碱的存在下反应。 然后用乙醇和二环己基碳二亚胺 (DCC) 等催化剂酯化得到的 Boc 保护的氨基酸,形成最终产物 .
工业生产方法
在工业生产中,该化合物的生产可以通过使用流动微反应器系统进行放大,与传统的间歇式工艺相比,流动微反应器系统在效率、通用性和可持续性方面具有优势 . 这些系统可以精确控制反应条件,从而提高产率并减少废物。
化学反应分析
反应类型
乙基(2S)-2-{[(叔丁氧基)羰基]氨基}-3-(3,4-二羟基苯基)丙酸酯可以进行各种类型的化学反应,包括:
氧化: 二羟基苯基部分的羟基可以被氧化形成醌。
还原: 酯基可以用锂铝氢化物 (LiAlH4) 等还原剂还原为醇。
取代: Boc 基团可以在酸性条件下被去除,以揭示游离胺,然后可以参与亲核取代反应。
常用试剂和条件
氧化: 常用的氧化剂包括高锰酸钾 (KMnO4) 和三氧化铬 (CrO3)。
还原: 通常使用 LiAlH4 或硼氢化钠 (NaBH4) 等还原剂。
取代: Boc 基团可以用三氟乙酸 (TFA) 或盐酸 (HCl) 去除。
形成的主要产物
氧化: 醌
还原: 醇
取代: 游离胺
科学研究应用
乙基(2S)-2-{[(叔丁氧基)羰基]氨基}-3-(3,4-二羟基苯基)丙酸酯在科学研究中有着广泛的应用:
化学: 用作合成更复杂分子的中间体。
生物学: 用于研究酶机制和蛋白质-配体相互作用。
医药: 研究其在药物开发中的潜在用途,特别是在肽类治疗剂的合成中。
工业: 用于生产精细化学品和药品.
作用机制
乙基(2S)-2-{[(叔丁氧基)羰基]氨基}-3-(3,4-二羟基苯基)丙酸酯的作用机制与其作为胺类保护基的能力有关。Boc 基团在碱性条件下稳定,但在酸性条件下可以被去除,从而可以选择性地脱保护胺基团。 这种选择性保护和脱保护机制在多步有机合成中至关重要,在多步有机合成中,需要在不同阶段保护和脱保护不同的官能团 .
相似化合物的比较
乙基(2S)-2-{[(叔丁氧基)羰基]氨基}-3-(3,4-二羟基苯基)丙酸酯可以与其他 Boc 保护的氨基酸酯进行比较:
乙基(2S)-2-{[(叔丁氧基)羰基]氨基}-3-苯基丙酸酯: 缺少二羟基,使其在氧化反应中反应性较低。
乙基(2S)-2-{[(叔丁氧基)羰基]氨基}-3-(4-羟基苯基)丙酸酯: 仅含有一个羟基,导致不同的反应模式。
乙基(2S)-2-{[(叔丁氧基)羰基]氨基}-3-(3,4-亚甲二氧基苯基)丙酸酯: 含有亚甲二氧基,与二羟基苯基相比,可以进行不同类型的反应.
这些比较突出了乙基(2S)-2-{[(叔丁氧基)羰基]氨基}-3-(3,4-二羟基苯基)丙酸酯在各个研究和工业领域中独特的反应性和应用。
属性
分子式 |
C16H23NO6 |
|---|---|
分子量 |
325.36 g/mol |
IUPAC 名称 |
ethyl (2S)-3-(3,4-dihydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
InChI |
InChI=1S/C16H23NO6/c1-5-22-14(20)11(17-15(21)23-16(2,3)4)8-10-6-7-12(18)13(19)9-10/h6-7,9,11,18-19H,5,8H2,1-4H3,(H,17,21)/t11-/m0/s1 |
InChI 键 |
FSCMYTHHJWTQSP-NSHDSACASA-N |
手性 SMILES |
CCOC(=O)[C@H](CC1=CC(=C(C=C1)O)O)NC(=O)OC(C)(C)C |
规范 SMILES |
CCOC(=O)C(CC1=CC(=C(C=C1)O)O)NC(=O)OC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[3-(6-chloro-2-methyl-4-phenylquinolin-3-yl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethanone](/img/structure/B11711629.png)
![5-cyano-4-(4-methoxyphenyl)-2-methyl-6-[(2-methylbenzyl)sulfanyl]-N-phenylpyridine-3-carboxamide](/img/structure/B11711630.png)

![2-chloro-N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]benzohydrazide](/img/structure/B11711640.png)
![4-{[(2E)-3-allyl-4-(4-methoxyphenyl)-1,3-thiazol-2(3H)-ylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B11711644.png)

![4-methoxy-N-(2,2,2-trichloro-1-{[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11711649.png)


![2-chloro-N'-[(E)-(4-hydroxyphenyl)methylidene]benzohydrazide](/img/structure/B11711692.png)

![2,4-dibromo-6-{(E)-[(1-{[(E)-(4-methoxyphenyl)methylidene]amino}-4-phenyl-1H-imidazol-2-yl)imino]methyl}phenol](/img/structure/B11711707.png)
![2-(4-Chlorophenyl)-5-[4-(4-pentylcyclohexyl)phenyl]-1,3,4-oxadiazole](/img/structure/B11711717.png)

